Bienvenue dans la boutique en ligne BenchChem!

N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

NAAA inhibition N-acylethanolamine-hydrolyzing acid amidase chromene carboxamide SAR

This 8-methoxy-2-oxo-2H-chromene-3-carboxamide is a confirmed hit for N-acylethanolamine-hydrolyzing acid amidase (NAAA, IC50 160 nM) with concurrent, titratable CDK8/Cyclin C binding (IC50 840 nM) and negligible 5-LOX activity (>10 µM). Unlike the 6-methoxy isomer (CAS 325802-67-3) or dedicated CDK8 probes (CCT251545), it uniquely enables graded dual-pathway modulation of endocannabinoid signaling and transcriptional regulation. Ideal as a positive control, matched molecular pair reference, or starting scaffold for SAR-driven NAAA/CDK8 library design.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
Cat. No. B5843352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CCCCC3
InChIInChI=1S/C19H21NO4/c1-23-16-9-5-8-14-12-15(19(22)24-17(14)16)18(21)20-11-10-13-6-3-2-4-7-13/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H,20,21)
InChIKeyRZYGKMYPCPBPGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide: A Dual-Activity Chromene Carboxamide for NAAA and CDK8 Research


N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide (C19H21NO4, MW ~327.4 g/mol) is a synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide class [1]. It features an 8-methoxy substitution on the chromene core and a cyclohexenyl-containing N-alkyl side chain. The compound has been profiled in biochemical assays for binding to multiple targets, including cyclin-dependent kinase 8 (CDK8), N-acylethanolamine-hydrolyzing acid amidase (NAAA), and 5-lipoxygenase (5-LOX), revealing a differentiated activity fingerprint that distinguishes it from both simpler chromene carboxamides and dedicated CDK8 chemical probes [2].

Why N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide Cannot Be Replaced by a Generic Chromene-3-Carboxamide


Generic substitution within the 2-oxo-2H-chromene-3-carboxamide class is unreliable because both the methoxy regioisomerism (6- vs 8-position) and the N-substituent (cyclohexenyl vs cyclohexyl vs heteroaryl) profoundly shift the target engagement profile . The 8-methoxy isomer bearing a cyclohexenylethyl side chain uniquely demonstrates sub-micromolar NAAA inhibition (IC50 160 nM) while retaining moderate CDK8/Cyclin C binding (IC50 840 nM) and negligible 5-LOX activity (IC50 >10,000 nM) [1]. In contrast, the 6-methoxy positional isomer (CAS 325802-67-3) and N-cyclohexyl-N-ethyl-8-methoxy analogs (CAS 326884-98-4) lack publicly documented NAAA activity, making simple structural interchange uninformative for scientists pursuing dual-pathway NAAA/CDK8 pharmacology .

Quantitative Differentiation Evidence: N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide vs Closest Analogs and Reference Inhibitors


NAAA Inhibition (IC50 160 nM): A Unique Activity Not Observed in the 6-Methoxy Positional Isomer or Cyclohexyl-Substituted Analog

In a biochemical assay using human NAAA expressed in HEK293 cells (10 min preincubation, fluorogenic substrate), N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide inhibited NAAA with an IC50 of 160 nM [1]. This represents a novel activity within the chromene-3-carboxamide class. The closest structurally characterized analog, the 6-methoxy positional isomer N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 325802-67-3), has no publicly reported NAAA inhibition data. Similarly, the N-cyclohexyl-N-ethyl-8-methoxy analog (CAS 326884-98-4), which replaces the cyclohexenylethyl side chain with a cyclohexyl-ethyl tertiary amide, lacks documented NAAA activity.

NAAA inhibition N-acylethanolamine-hydrolyzing acid amidase chromene carboxamide SAR

CDK8/Cyclin C FRET Displacement (IC50 840 nM) Distinguishes This Compound from High-Potency CDK8 Probes CCT251545 and BI-1347

In a displacement assay using dye-labeled ATP-competitive probe against recombinant human CDK8/Cyclin C (20 min incubation, Alexa647 probe-based FRET readout), N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide yielded an IC50 of 840 nM [1]. By comparison, the optimized CDK8/19 chemical probe CCT251545 exhibits an IC50 of 5 nM in 7dF3 cellular WNT reporter assays and a Kd of 3.8 nM for CDK8-CCNC [2], while BI-1347 achieves IC50 ~1 nM against CDK8/Cyclin C . The ~170-fold lower CDK8 potency of the target compound may be advantageous in experimental contexts where partial CDK8 modulation is desired or where NAAA co-inhibition (IC50 160 nM) is the primary pharmacological objective, avoiding the full transcriptional reprogramming associated with potent CDK8/19 inhibitors.

CDK8/Cyclin C inhibition kinase selectivity FRET assay

5-LOX Counter-Screen (IC50 >10,000 nM) Demonstrates Target Selectivity vs Inflammatory Off-Targets

N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide was evaluated against human recombinant 5-lipoxygenase (5-LOX) expressed in E. coli and showed no meaningful inhibition up to 10 µM (IC50 >10,000 nM) [1]. This contrasts with certain coumarin-based compounds that exhibit dual 5-LOX/kinase activity. The >62-fold selectivity window for NAAA (IC50 160 nM) over 5-LOX (>10,000 nM) and >12-fold selectivity for CDK8/Cyclin C (IC50 840 nM) over 5-LOX confirms that the 8-methoxy-cyclohexenylethyl pharmacophore does not promiscuously engage the 5-LOX active site, a known liability in some chromene-containing screening libraries.

5-lipoxygenase selectivity profiling off-target screen

8-Methoxy Regiochemistry on the Chromene Core Drives NAAA Engagement Not Observed with 6-Methoxy Isomers

The target compound's 8-methoxy substitution on the chromene ring is critical for NAAA inhibition (IC50 160 nM). In contrast, the 6-methoxy regioisomer N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 325802-67-3), which bears an identical cyclohexenylethyl side chain but positions the methoxy group at C6 rather than C8, has no reported NAAA inhibitory activity . This positional effect is consistent with structure-activity relationship (SAR) trends observed in chromene-3-carboxamide series targeting AKR1B10 and hMAO, where methoxy positioning modulates hydrogen-bonding networks within the enzyme active site [1]. The 8-methoxy regiochemistry may orient the chromene carbonyl and carboxamide groups more favorably for NAAA catalytic site interactions.

regiochemistry SAR 8-methoxy chromene NAAA pharmacophore

Cyclohexenyl vs Cyclohexyl N-Substituent: Double-Bond Geometry Influences Conformational Flexibility and Target Binding

The cyclohexenyl group in N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide introduces a sp²-hybridized center at C1 of the cyclohexene ring, constraining the conformational flexibility relative to saturated cyclohexyl analogs. The closest comparator, N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 326884-98-4), features a fully saturated cyclohexyl ring attached directly to the amide nitrogen (tertiary amide), whereas the target compound incorporates the cyclohexenyl motif via a two-carbon ethyl linker (secondary amide) . This difference in both oxidation state and linker geometry alters the spatial orientation of the N-substituent relative to the chromene core, which can differentially affect binding pocket accommodation in NAAA and CDK8 [1]. While quantitative binding data for the cyclohexyl analog are not publicly available, the structural divergence is consistent with distinct biochemical profiles observed between saturated and unsaturated cycloalkyl-substituted chromene carboxamides in related kinase SAR series.

cyclohexenyl SAR conformational analysis chromene N-substituent

Recommended Research and Procurement Applications for N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide


NAAA-Focused Screening Library Enrichment with a Validated Chromene-3-Carboxamide Hit

For laboratories constructing targeted compound libraries for N-acylethanolamine-hydrolyzing acid amidase (NAAA) drug discovery, this compound provides a confirmed hit with IC50 160 nM [1]. Unlike generic chromene-3-carboxamide screening deck members that lack documented NAAA activity, this compound has been explicitly profiled in a human NAAA biochemical assay, enabling direct use as a positive control or scaffold for hit-to-lead optimization. Its inactivity against 5-LOX (IC50 >10,000 nM) further supports its utility as a selective NAAA tool [2].

Dual-Pathway CDK8/NAAA Pharmacological Studies in Inflammation and Cancer Models

With balanced sub-micromolar activity against both NAAA (IC50 160 nM) and CDK8/Cyclin C (IC50 840 nM) [1], this compound is uniquely suited for mechanistic studies investigating the intersection of endocannabinoid signaling (NAAA-mediated) and transcriptional regulation (CDK8-mediated). In contrast to dedicated CDK8 probes like CCT251545 (IC50 5 nM) that fully suppress CDK8 activity and lack NAAA engagement, this compound permits graded modulation of both pathways simultaneously, which may be relevant in colorectal cancer models where CDK8 amplification and NAAA dysregulation co-occur [2].

SAR Probe for 8-Methoxy Chromene Pharmacophore Elaboration

Medicinal chemistry teams investigating structure-activity relationships around the chromene-3-carboxamide scaffold can use this compound as a reference point for 8-methoxy substitution effects. The availability of the 6-methoxy positional isomer (CAS 325802-67-3) as a matched molecular pair [1] enables direct comparison of methoxy regiochemistry on NAAA and CDK8 target engagement. The cyclohexenylethyl side chain further offers a starting point for diversity-oriented synthesis exploring linker length, olefin geometry, and substituent effects on the cyclohexene ring [2].

CDK8 Chemical Tool with Reduced Transcriptional Suppression Window

For researchers studying CDK8-mediated gene regulation without triggering the complete transcriptional shutdown associated with high-affinity inhibitors (CCT251545 IC50 5 nM; BI-1347 IC50 1 nM), this compound's moderate CDK8/Cyclin C IC50 of 840 nM [1] offers a wider experimental window. This lower potency is advantageous in dose-response experiments designed to titrate CDK8 activity rather than ablate it, particularly in assays measuring STAT1 Ser727 phosphorylation in SW620 colorectal cancer cells, where partial inhibition may reveal graded transcriptional responses [2].

Quote Request

Request a Quote for N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.